Lipophilicity Advantage vs. Non-Dimethyl Analog
The target compound (CAS 1203682-74-9) exhibits a computed XLogP3 of 4.2, whereas the direct analog lacking the 4,4-dimethyl group (tert‑butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 893566-75-1) has an XLogP3 of 3.3 [1]. This represents a ΔlogP of +0.9, indicating substantially higher lipophilicity. In medicinal chemistry, a logP increase of ~1 unit can translate to improved membrane permeability and blood-brain barrier penetration, though it may also affect solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 893566-75-1); XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +0.9 (~27% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2021.05.07) |
Why This Matters
For programs targeting CNS indications or requiring passive membrane permeability, the 4,4-dimethyl variant offers a measurable logP advantage over the non‑dimethyl analog, enabling tunable physicochemical property space without additional synthetic steps.
- [1] PubChem CID 129949201 (target) vs. CID 59463272 (comparator). XLogP3 values: 4.2 vs. 3.3. View Source
